molecular formula C9H10BFO4 B8206336 [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid

[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid

Cat. No.: B8206336
M. Wt: 211.98 g/mol
InChI Key: SZLUHTYVOZFRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid: is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro and a methoxy-oxoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-fluoro-5-(2-methoxy-2-oxoethyl)phenyl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the reaction.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In organic synthesis, [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid is used as a key reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: The presence of the boronic acid group allows for interactions with biological molecules, making it a useful scaffold for drug design .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of functional materials .

Mechanism of Action

The mechanism of action of [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of both the fluoro and methoxy-oxoethyl groups in [2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid provides unique reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are beneficial .

Properties

IUPAC Name

[2-fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLUHTYVOZFRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CC(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.